(2S,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate
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Overview
Description
(2S,4R)-Ethyl4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Ethyl4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate typically involves multiple steps. One common method starts with the amino acid precursor, which undergoes esterification to introduce the ethyl ester group. The tert-butoxycarbonyl group is then introduced to protect the amino group.
Industrial Production Methods
Industrial production of this compound often involves similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Ethyl4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the Boc group.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Free amines
Scientific Research Applications
(2S,4R)-Ethyl4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-Ethyl4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, preventing unwanted side reactions. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-Ethyl4-amino-5-(4-hydroxyphenyl)-2-methylpentanoate: Lacks the Boc protecting group.
(2S,4R)-Ethyl4-((tert-butoxycarbonyl)amino)-5-(4-methoxyphenyl)-2-methylpentanoate: Features a methoxy group instead of a hydroxy group.
Uniqueness
The presence of the Boc protecting group in (2S,4R)-Ethyl4-((tert-butoxycarbonyl)amino)-5-(4-hydroxyphenyl)-2-methylpentanoate makes it unique compared to similar compounds. This protecting group allows for selective reactions and enhances the compound’s stability during synthesis .
Properties
Molecular Formula |
C19H29NO5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl (2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C19H29NO5/c1-6-24-17(22)13(2)11-15(20-18(23)25-19(3,4)5)12-14-7-9-16(21)10-8-14/h7-10,13,15,21H,6,11-12H2,1-5H3,(H,20,23)/t13-,15+/m0/s1 |
InChI Key |
SPLPFQRVJYHJLF-DZGCQCFKSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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